

# A Comparative Guide to Signal Enhancement: loversol vs. lohexol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signal enhancement characteristics of two widely used non-ionic, low-osmolar iodinated contrast agents: **loversol** (marketed as Optiray®) and lohexol (marketed as Omnipaque $^{TM}$ ). The comparison is based on published experimental data from clinical studies to inform researchers and drug development professionals on their relative performance in various imaging applications.

## **Physicochemical Properties**

The signal enhancement capability of an iodinated contrast agent is fundamentally linked to its physicochemical properties. The key determinants are iodine concentration, which directly influences X-ray attenuation, and viscosity and osmolality, which affect deliverability, patient comfort, and physiological response.

| Property                             | loversol (Optiray®) | lohexol (Omnipaque™)    |
|--------------------------------------|---------------------|-------------------------|
| Iodine Concentration (mg/mL)         | 300, 320, 350[1]    | 300, 350                |
| Osmolality (mOsm/kg water)<br>@ 37°C | 7.9 (for 350 mg/mL) | 844 (for 350 mg/mL)     |
| Viscosity (mPa·s) @ 37°C             | 9.0 (for 350 mg/mL) | 10.6 (for 350 mg/mL)[2] |



## **Quantitative Signal Enhancement Comparison**

Signal enhancement in Computed Tomography (CT) is measured in Hounsfield Units (HU), where a higher value indicates greater X-ray attenuation and thus, superior contrast. While no single study provides a direct head-to-head HU comparison under identical conditions, data from separate studies offer valuable insights.

| Agent Formulation | Anatomic Region | Mean<br>Enhancement (HU<br>± SD) | Study Context              |
|-------------------|-----------------|----------------------------------|----------------------------|
| loversol 350      | Ascending Aorta | 626 ± 183.83[3]                  | CTA in infants             |
| Iohexol 350       | Ascending Aorta | 356.3 ± 61.5[4][5]               | Coronary CT<br>Angiography |
| Iohexol 380       | Ascending Aorta | 375.8 ± 71.4                     | Coronary CT<br>Angiography |

It is critical to note that the data above are from different studies with different patient populations and scanning protocols. Therefore, direct comparison should be made with caution.

## **Qualitative Image Quality Assessment**

In clinical settings, radiographic image quality is often assessed qualitatively by radiologists. Several double-blind, randomized studies have compared **loversol** and Iohexol on this basis.



| Study Area                             | loversol<br>Formulation | lohexol<br>Formulation | Results                                                                                                                                                                                         |
|----------------------------------------|-------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Peripheral & Visceral<br>Arteriography | loversol 320            | Iohexol 300            | 92% of loversol radiographs were rated "excellent or good" compared to 88% for Johexol.                                                                                                         |
| Central Venous<br>Angiography          | loversol 300            | Iohexol 300            | 75.6% of loversol angiograms were rated "very good" or "good" versus 51.3% for lohexol.                                                                                                         |
| Coronary<br>Arteriography              | loversol 350            | Iohexol 350            | All procedures in both groups were rated as diagnostic, with 92.5% of loversol procedures rated "excellent or good". No significant difference in overall quality was noted between the groups. |

These studies suggest that **loversol** may provide a slight advantage in subjective image quality, particularly in peripheral and central venous angiography.

## **Experimental Protocols**

To ensure the reproducibility and validity of findings when comparing contrast agents, a rigorous experimental protocol is essential. The following is a representative methodology adapted from a multicenter, randomized, double-blind clinical trial comparing different formulations of a contrast agent.

1. Patient Selection & Randomization:



- Inclusion Criteria: Healthy adult volunteers or patients referred for a specific diagnostic procedure (e.g., coronary CT angiography).
- Exclusion Criteria: History of contrast media allergy, renal insufficiency (e.g., elevated serum creatinine), significant cardiac disease, or pregnancy.
- Randomization: Subjects are randomized in a double-blind fashion to receive either loversol
  or lohexol.

#### 2. Contrast Administration:

- Access: An 18-gauge or 20-gauge intravenous catheter is placed in an antecubital vein.
- Dosage: A standardized iodine dose is administered based on patient body weight (e.g., 420 mgl/kg).
- Injection Rate: A consistent flow rate is maintained using a power injector (e.g., 4 mL/sec).
- Saline Flush: The contrast injection is immediately followed by a saline flush (e.g., 30-40 mL) at the same injection rate to push the contrast bolus and reduce artifacts.

#### 3. CT Imaging Protocol:

- Scanner: A multidetector CT (MDCT) scanner (e.g., 64-slice or greater) is used.
- Scan Parameters: Standardized parameters are used for all subjects (e.g., tube voltage of 120 kVp, tube current with automatic exposure control).
- Scan Timing: A bolus tracking technique is used to initiate the scan when the contrast enhancement in a target region (e.g., the ascending aorta) reaches a predefined threshold (e.g., 150 HU).

#### 4. Quantitative Analysis:

 Region of Interest (ROI): Circular ROIs of a standard size are placed within specific anatomical structures on the resulting images (e.g., ascending aorta, left main coronary artery, liver parenchyma).



- Measurement: The mean CT attenuation value in Hounsfield Units (HU) is recorded for each ROI.
- Statistical Analysis: Student's t-test or a similar statistical method is used to compare the mean enhancement values between the **loversol** and lohexol groups.

## **Visualizations**



Click to download full resolution via product page

Caption: Relationship between physicochemical properties and imaging outcomes.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Iohexol-380 and Iohexol-350 for Coronary CT Angiography: A Multicenter, Randomized, Double-Blind Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Iohexol-380 and Iohexol-350 for Coronary CT Angiography: A Multicenter, Randomized, Double-Blind Phase 3 Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Signal Enhancement: loversol vs. Iohexol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7818826#signal-enhancement-comparison-between-ioversol-and-iohexol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com